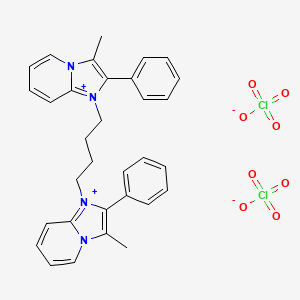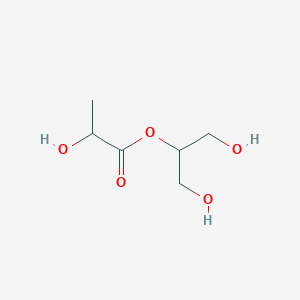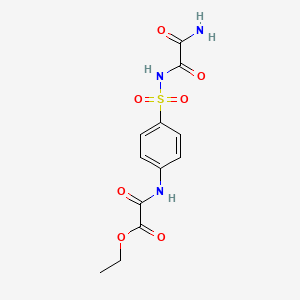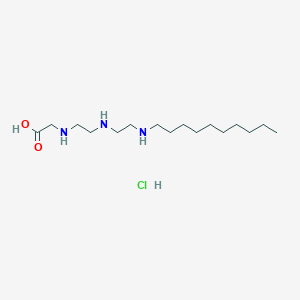
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride is a synthetic organic compound with the molecular formula C16H35N3O2·HCl. This compound is characterized by its unique structure, which includes a decylamine group attached to a glycine backbone through a two-step ethylamine linkage. It is commonly used in various scientific research fields due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride typically involves the following steps:
Formation of Decylamine Intermediate: Decylamine is synthesized through the reduction of decyl nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Ethylamine Linkage Formation: The decylamine is then reacted with ethylene diamine under controlled conditions to form N-(2-Decylaminoethyl)ethylenediamine.
Glycine Conjugation: The intermediate is further reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the hydrogenation and coupling reactions.
Purification: Employing techniques such as crystallization and recrystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism by which N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride exerts its effects involves:
Molecular Targets: Interacting with cell membranes and proteins due to its amphiphilic structure.
Pathways Involved: Modulating membrane fluidity and permeability, potentially affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-((2-Dodecylaminoethyl)amino)ethyl)glycine monohydrochloride
- N-(2-((2-Octylaminoethyl)amino)ethyl)glycine monohydrochloride
Uniqueness
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride is unique due to its specific decylamine group, which imparts distinct hydrophobic properties compared to its analogs with different alkyl chain lengths. This uniqueness makes it particularly useful in studies involving hydrophobic interactions and membrane dynamics.
Eigenschaften
CAS-Nummer |
21937-94-0 |
|---|---|
Molekularformel |
C16H36ClN3O2 |
Molekulargewicht |
337.9 g/mol |
IUPAC-Name |
2-[2-[2-(decylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C16H35N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-17-11-12-18-13-14-19-15-16(20)21;/h17-19H,2-15H2,1H3,(H,20,21);1H |
InChI-Schlüssel |
NSQSMKIMRNEILD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCNCCNCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




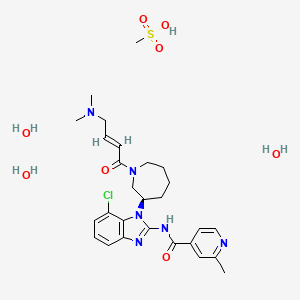
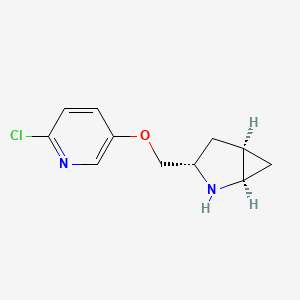

![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)
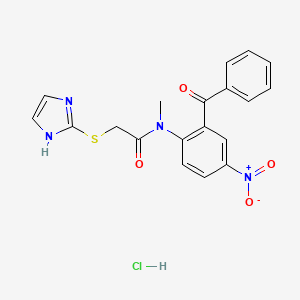
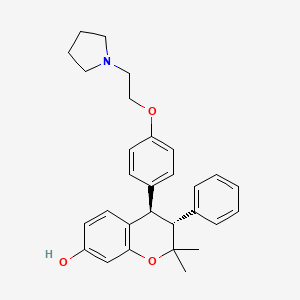
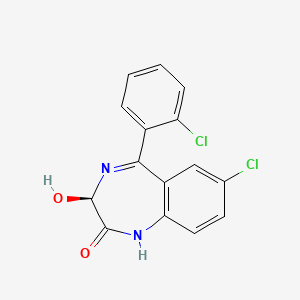
![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
